2,3,4,5,6,7-Hexachloro-1h-inden-1-one
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Overview
Description
2,3,4,5,6,7-Hexachloro-1h-inden-1-one is a chlorinated derivative of indenone, characterized by the presence of six chlorine atoms attached to the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexachloro-1h-inden-1-one typically involves the chlorination of indenone. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a series of electrophilic substitution reactions, resulting in the formation of the hexachlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexachloro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated indenone derivatives.
Substitution: Formation of substituted indenone derivatives with various functional groups.
Scientific Research Applications
2,3,4,5,6,7-Hexachloro-1h-inden-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that chlorinated indenone derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. The compound’s unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexachloro-1h-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexachloro-1h-inden-1-one: Characterized by six chlorine atoms attached to the indenone ring.
2,3,4,5,6,7-Hexachloro-1h-inden-2-one: Similar structure but with the carbonyl group at a different position.
2,3,4,5,6,7-Hexachloro-1h-inden-3-one: Another isomer with the carbonyl group at a different position.
Uniqueness
This compound is unique due to its specific chlorination pattern and the position of the carbonyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
53135-87-8 |
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Molecular Formula |
C9Cl6O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexachloroinden-1-one |
InChI |
InChI=1S/C9Cl6O/c10-3-1-2(5(12)7(14)6(3)13)9(16)8(15)4(1)11 |
InChI Key |
JUIHOVMJVMWGSI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(=C2Cl)Cl |
Origin of Product |
United States |
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